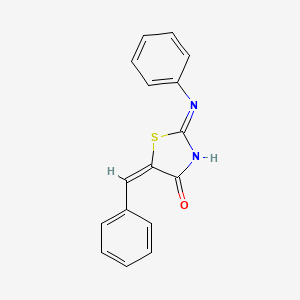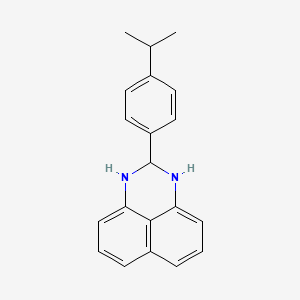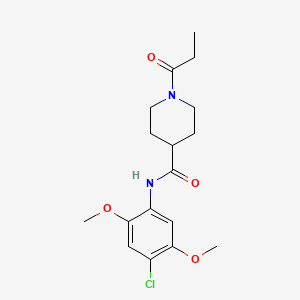![molecular formula C21H21N3O5 B6087029 N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide)](/img/structure/B6087029.png)
N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide), commonly known as TFP, is a chemical compound that has gained significant attention in the field of scientific research. TFP is a highly selective and potent inhibitor of the proteasome, a cellular protein complex that plays a crucial role in the degradation of intracellular proteins. Due to its unique properties, TFP has become an essential tool for studying the cellular mechanisms that regulate protein degradation and has shown promising potential in the development of novel therapeutics.
Mecanismo De Acción
TFP acts as a potent and selective inhibitor of the proteasome by binding to the active site of the enzyme. This binding prevents the proteasome from degrading intracellular proteins, leading to an accumulation of ubiquitinated proteins and ultimately inducing cellular stress and apoptosis.
Biochemical and Physiological Effects:
TFP has been shown to induce cell death in various cancer cell lines and has been investigated as a potential therapeutic agent for the treatment of cancer. Additionally, TFP has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of TFP is its high selectivity and potency for the proteasome, making it a valuable tool for studying the cellular mechanisms that regulate protein degradation. However, TFP has some limitations, including its potential toxicity and the need for careful handling due to its hazardous nature.
Direcciones Futuras
There are several potential future directions for TFP research. One area of interest is the development of novel TFP derivatives with improved selectivity and potency for the proteasome. Additionally, TFP has shown promise as a potential therapeutic agent for the treatment of various diseases, and further research is needed to investigate its potential clinical applications. Finally, TFP may also be useful in the development of novel diagnostic tools for the detection of proteasome dysfunction in various diseases.
Métodos De Síntesis
The synthesis of TFP involves a multistep process that typically begins with the reaction of 1,3-phenylenediamine with tert-butyl isocyanate to form the N-tert-butyl carbamate derivative. The resulting product is then subjected to a series of reactions involving various reagents, including 2-furoyl chloride and triethylamine, to obtain the final product.
Aplicaciones Científicas De Investigación
TFP has been extensively used in scientific research to investigate the role of the proteasome in various cellular processes, including cell cycle regulation, apoptosis, and protein quality control. Additionally, TFP has been used to study the molecular mechanisms of various diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[3-(tert-butylcarbamoyl)-5-(furan-2-carbonylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-21(2,3)24-18(25)13-10-14(22-19(26)16-6-4-8-28-16)12-15(11-13)23-20(27)17-7-5-9-29-17/h4-12H,1-3H3,(H,22,26)(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLLUGXKPWROEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[5-(tert-butylcarbamoyl)benzene-1,3-diyl]difuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine](/img/structure/B6086953.png)

![2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B6086964.png)
![2-methyl-1-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-4-piperidinyl)-1-propanol](/img/structure/B6086974.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6086982.png)

![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6086993.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis{N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide}](/img/structure/B6086999.png)
![N-(4-fluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6087016.png)
![ethyl 4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6087031.png)

![2-(4-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6087039.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B6087042.png)